molecular formula C10H11ClO3 B015164 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone CAS No. 1204-22-4

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Cat. No. B015164
CAS RN: 1204-22-4
M. Wt: 214.64 g/mol
InChI Key: UUESDDFAPHJARU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been reported, showcasing methodologies that could potentially be applied to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. Halogen-exchange reactions and further esterification have been used to obtain high yields and prove the effectiveness of chemical protective groups, without observing photolytic phenomena in different solvents (Li Hong-xia, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)ethanone, has been confirmed through X-ray diffraction techniques at higher temperatures, showcasing the importance of intramolecular hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure (D. Majumdar, 2016).

Chemical Reactions and Properties

Research on analogs like 2-Chloro-1,4-dimethoxybenzene has shown the formation of cation radicals during oxidation processes, which might be relevant to the chemical behavior of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone under similar conditions. The study indicates the potential formation of various products through oxidative mechanisms (P. Teunissen et al., 1998).

Physical Properties Analysis

While specific data on 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone's physical properties are scarce, studies on structurally similar compounds can provide insights. For example, research on the crystal structure and physical characterization of related molecules emphasizes the role of molecular geometry, hydrogen bonding, and crystal packing in determining the physical state and stability of these compounds.

Chemical Properties Analysis

The chemical properties of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone can be inferred from studies on related substances. For instance, the reactivity of compounds under halogenation conditions and their interaction with various chemical groups highlight the importance of functional groups and molecular structure in dictating chemical behavior (M. P. Hartshorn et al., 1986).

Scientific Research Applications

Chemical Interactions and Mechanisms
The study of chemical interactions and mechanisms involving compounds similar to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is essential for understanding their reactivity and potential applications. For instance, research on the acidolysis of lignin model compounds, which resemble the structural framework of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, reveals intricate reaction mechanisms. These studies highlight the significance of specific functional groups and the impact of reaction conditions on the pathways and efficiency of chemical transformations. Such insights are crucial for the development of novel synthetic strategies and the optimization of chemical processes in the field of organic synthesis and material science (T. Yokoyama, 2015).

Environmental Fate and Degradation
The environmental behavior of chlorinated compounds, including those structurally related to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, is a significant area of research. Studies focus on the persistence, toxic effects, and degradation pathways of these compounds in various environmental matrices. For example, investigations into the fate of DDT and its metabolites offer insights into the persistence and bioaccumulation potential of chlorinated organic compounds. Understanding these aspects is vital for assessing environmental risks and developing strategies for pollution mitigation and remediation. The knowledge gained can inform the design of more environmentally benign chemicals and the improvement of waste treatment technologies (M. Burgos-Aceves et al., 2021).

Bioremediation and Environmental Cleanup
The exploration of bioremediation techniques for the detoxification of environments contaminated with chlorinated compounds is another area where research related to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is applicable. Studies on the microbial degradation of pollutants such as DDT highlight the potential of using biological systems to remediate contaminated soils and waters. These studies contribute to the development of sustainable and efficient cleanup strategies that leverage the metabolic capabilities of microorganisms to break down hazardous chemicals into less harmful substances. Such research is fundamental for the advancement of environmental biotechnology and the management of chemical pollutants (J. Foght et al., 2001).

properties

IUPAC Name

2-chloro-1-(2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUESDDFAPHJARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297894
Record name 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

CAS RN

1204-22-4
Record name 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 118988
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Record name 1204-22-4
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Record name 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-neck round bottom 2 liter flask, 60.0 g (0.434 mol) of 1,4-dimethoxybenzene is added. To the flask is added 300 mL dry dichloromethane to dissolve the solid. When the solution is clear, 63.7 g (0.477 mol) of anhydrous AlCl3 is added through a powder funnel and the funnel is washed with dichloromethane. The resulting solution is yellowish in color. This solution is stirred at room temperature for 5 minutes and 40.0 mL (0.50 mol) chloroacetylchloride in 5 mL dichloromethane is added dropwise (total addition time 1 hour 30 minutes) and is stirred vigorously at room temperature. The color of the solution became is orange-red and then like red wine. The solution is stirred for 4 hours after addition at room temperature and then poured in to a mixture of crushed ice and 126 mL conc. HCl and stirred for 20 minutes again. The organic phase is separated and the aqueous phase is extracted with CH2Cl2 (100 mL×3). Total dichloromethane fractions are combined and washed with H2O (100 mL×2), cold 10% aq. NaOH (200 mL×1) and H2O (100 mL×2) and dried over anhydrous sodium sulfate. The organic phase is evaporated under reduced pressure and the thick solution is cooled to room temperature yielding a yellow solid (59.0 g, yield 64%). The crude product is crystallized from methanol (m.p. 89-91° C.).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
63.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
126 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
64%

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